molecular formula C16H18N2O4 B1228678 N-(7-methyl-2,5-dioxo-4,4a,6,10b-tetrahydro-3H-pyrano[3,2-c]quinolin-3-yl)propanamide

N-(7-methyl-2,5-dioxo-4,4a,6,10b-tetrahydro-3H-pyrano[3,2-c]quinolin-3-yl)propanamide

Cat. No.: B1228678
M. Wt: 302.32 g/mol
InChI Key: PLYNMYXRDBMNTN-UHFFFAOYSA-N
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Description

N-(7-methyl-2,5-dioxo-4,4a,6,10b-tetrahydro-3H-pyrano[3,2-c]quinolin-3-yl)propanamide is an oxacycle, an organic heterotricyclic compound and an organonitrogen heterocyclic compound.

Scientific Research Applications

Anticoagulant Activity

Some derivatives of pyrano[3,2-g]quinolin-2-ones, closely related to N-(7-methyl-2,5-dioxo-4,4a,6,10b-tetrahydro-3H-pyrano[3,2-c]quinolin-3-yl)propanamide, exhibit inhibitory activity against blood coagulation factors Xа and XIa. This suggests potential applications in anticoagulant therapy (Potapov et al., 2021).

Optical and Photodetection Applications

A novel derivative of quinolone, structurally similar to the compound , demonstrates unique optical properties that are significant for photodetection and photodiode applications. This indicates its potential in the development of optical devices (Farag et al., 2020).

Chemical Reactivity and Synthesis

The compound and its derivatives have been a subject of study for their chemical reactivity and synthetic pathways. Research on pyrano[3,2-c]quinoline-3-carbonitriles shows a variety of reactions leading to diverse chemical structures, which may have implications in various fields of chemistry and drug development (Ibrahim & Badran, 2020).

Antiallergic and Antitubercular Potential

Compounds with a pyrano[3,2-g]quinoline framework have shown potential in the treatment of allergies and asthma, as well as exhibiting antitubercular properties. This suggests their possible use in developing new medications for these conditions (Cairns et al., 1985), (Kantevari et al., 2011).

Synthesis of Novel Derivatives

Research has focused on synthesizing novel derivatives of pyranoquinolines, exploring the chemical space for new compounds with potential biological activity. This is crucial for the discovery of new drugs and materials (Elagamey et al., 2012), (Reddy et al., 2016).

Properties

Molecular Formula

C16H18N2O4

Molecular Weight

302.32 g/mol

IUPAC Name

N-(7-methyl-2,5-dioxo-4,4a,6,10b-tetrahydro-3H-pyrano[3,2-c]quinolin-3-yl)propanamide

InChI

InChI=1S/C16H18N2O4/c1-3-12(19)17-11-7-10-14(22-16(11)21)9-6-4-5-8(2)13(9)18-15(10)20/h4-6,10-11,14H,3,7H2,1-2H3,(H,17,19)(H,18,20)

InChI Key

PLYNMYXRDBMNTN-UHFFFAOYSA-N

SMILES

CCC(=O)NC1CC2C(C3=CC=CC(=C3NC2=O)C)OC1=O

Canonical SMILES

CCC(=O)NC1CC2C(C3=CC=CC(=C3NC2=O)C)OC1=O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(7-methyl-2,5-dioxo-4,4a,6,10b-tetrahydro-3H-pyrano[3,2-c]quinolin-3-yl)propanamide
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N-(7-methyl-2,5-dioxo-4,4a,6,10b-tetrahydro-3H-pyrano[3,2-c]quinolin-3-yl)propanamide
Reactant of Route 3
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N-(7-methyl-2,5-dioxo-4,4a,6,10b-tetrahydro-3H-pyrano[3,2-c]quinolin-3-yl)propanamide
Reactant of Route 4
N-(7-methyl-2,5-dioxo-4,4a,6,10b-tetrahydro-3H-pyrano[3,2-c]quinolin-3-yl)propanamide
Reactant of Route 5
N-(7-methyl-2,5-dioxo-4,4a,6,10b-tetrahydro-3H-pyrano[3,2-c]quinolin-3-yl)propanamide
Reactant of Route 6
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N-(7-methyl-2,5-dioxo-4,4a,6,10b-tetrahydro-3H-pyrano[3,2-c]quinolin-3-yl)propanamide

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